N-[2-(piperidin-3-yl)ethyl]acetamide
Description
Significance of Piperidine (B6355638) Ring Systems in Bioactive Molecules
The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is a cornerstone in the design of pharmaceuticals and bioactive molecules. nih.govnih.gov Its prevalence is underscored by its presence in over seventy commercialized drugs, including several blockbuster medications. researchgate.netugent.beelsevier.com The unique three-dimensional structure of the piperidine ring allows it to serve as a versatile scaffold, enabling the precise spatial orientation of various functional groups. This is crucial for effective interaction with biological targets such as enzymes and receptors. clinmedkaz.org
The introduction of chiral centers within the piperidine ring can significantly influence a molecule's druggability by affecting its adaptability to protein-binding sites. researchgate.net Furthermore, the piperidine moiety can modulate critical physicochemical properties of a compound, including its solubility, lipophilicity, and basicity (pKa). researchgate.net These properties are instrumental in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine framework is a key component in drugs targeting a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases. encyclopedia.pubresearchgate.net
Importance of Acetamide (B32628) Linkages in Modulating Biological Activity
The acetamide linkage, characterized by the -NHC(=O)CH₃ group, is another fundamental feature in the architecture of biologically active compounds. nih.gov This functional group is prized for its ability to form hydrogen bonds, which can significantly influence a molecule's solubility and its binding affinity to biological targets. patsnap.com The acetamide group is relatively stable and can be strategically incorporated into a molecule to enhance its pharmacokinetic properties. archivepp.com
In drug design, the acetamide moiety is often used to create prodrugs, improve the chemical stability of a compound, or fine-tune its biological activity. archivepp.com Molecules containing the acetamide linkage have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govglobalresearchonline.net For instance, the well-known analgesic and antipyretic agent, paracetamol, features an acetamide group, highlighting its importance in established therapeutics. nih.gov
Theoretical and Research Relevance of N-[2-(piperidin-3-yl)ethyl]acetamide and Analogous Structures
This compound, with its defined chemical structure, is a versatile small molecule scaffold. cymitquimica.comuni.lu While extensive research dedicated solely to this compound is not abundant, its structural components suggest significant theoretical and research relevance. It serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The piperidine ring provides a flexible yet constrained conformation, and the ethyl-acetamide side chain offers a point for further chemical modification and interaction with biological targets.
Research on analogous structures, where the piperidine and acetamide moieties are present, provides insight into the potential applications of this compound. For example, derivatives of 2-(piperidin-4-yl)acetamide (B176132) have been investigated as potent inhibitors of soluble epoxide hydrolase, demonstrating anti-inflammatory activity. ub.edu Similarly, piperidine scaffolds have been used as P2-ligands in the design of HIV-1 protease inhibitors, where the piperidine ring interacts with the S2 subsite of the enzyme. nih.gov The study of such related compounds underscores the potential of the this compound scaffold in generating novel therapeutic agents.
Historical Context of Related Chemical Entity Discovery and Development
The journey of piperidine-containing compounds in medicine is rich and dates back to the isolation of the alkaloid piperine (B192125) from black pepper. encyclopedia.pub This discovery paved the way for the exploration of piperidine and its derivatives as a source of new drugs. Over the years, synthetic methodologies have been developed to create a vast library of piperidine-based compounds with diverse pharmacological activities. nih.gov
The use of the acetamide linkage in medicinal chemistry also has a long history. The development of acetanilide (B955) in the late 19th century as an antipyretic, and its subsequent replacement by the less toxic paracetamol (an acetamide derivative), marked a significant milestone. This history illustrates the enduring importance of the acetamide group in the development of safer and more effective drugs. The combination of these two historically significant scaffolds, as seen in this compound, represents a continued effort in the rational design of new chemical entities with therapeutic potential.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| This compound | C₉H₁₈N₂O | 170.25 | 0.2 |
| N-Ethylacetamide | C₄H₉NO | 87.12 | -0.5 |
This table presents a comparison of the basic physicochemical properties of the title compound with a simpler acetamide and a more complex derivative, illustrating the range of properties achievable with this scaffold.
Table 2: Research Findings on Bioactive Piperidine-Acetamide Analogs
| Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-(Piperidin-4-yl)acetamides | Soluble Epoxide Hydrolase (sEH) Inhibition | Potent inhibitors with anti-inflammatory activity in vivo. | ub.edu |
| Piperidine-based P2-ligands | HIV-1 Protease Inhibition | The piperidine scaffold effectively fits into the S2 subsite of the protease, contributing to high inhibitory potency. | nih.gov |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase (BChE) Inhibition | Showed selective inhibitory activity against BChE, relevant for Alzheimer's disease research. | researchgate.net |
This table summarizes research findings on compounds structurally related to this compound, highlighting the diverse biological activities associated with the piperidine-acetamide scaffold.
Structure
3D Structure
Properties
CAS No. |
1182921-56-7 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-6-4-9-3-2-5-10-7-9/h9-10H,2-7H2,1H3,(H,11,12) |
InChI Key |
FCRLIUDMPRCZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CCCNC1 |
Purity |
95 |
Origin of Product |
United States |
Molecular Interactions and Biological Target Engagement of N 2 Piperidin 3 Yl Ethyl Acetamide Analogues
Receptor Binding and Allosteric Modulation Studies
The piperidine (B6355638) moiety is a common feature in many centrally active agents, facilitating interactions with a wide array of neurotransmitter receptors. The orientation and substitution of this ring, along with the nature of the side chain, are critical in determining binding affinity and selectivity.
Dopamine (B1211576) D4 Receptors: The dopamine D4 receptor (D4R) is a significant target in the treatment of neuropsychiatric disorders. Piperidine-based structures have been explored for their D4R affinity. For instance, a series of potent and selective D4R antagonists incorporated a piperidine ring. In one study, the 4-benzylpiperidine (B145979) derivative 8 emerged as a highly potent ligand with a pKᵢ value of 8.72 at the D4 receptor. nih.gov Modifications to the piperidine structure, such as shifting the nitrogen atom's position or altering the terminal substituent, have been shown to significantly impact D4R affinity and selectivity over other dopamine receptor subtypes like D2 and D3. nih.gov For example, while some piperidine derivatives maintain high D4R affinity, others see a marked decrease, highlighting the precise structural requirements for optimal receptor engagement. nih.gov Another related compound, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares a similar ethyl-amide linker but incorporates a piperazine (B1678402) ring, showed a high affinity for D4 receptors with a Kᵢ value of 1.52 nM. uni.lu
| Compound | D4 Receptor Affinity (pKᵢ) | Notes |
|---|---|---|
| Compound 7 (77-LH-28-1) | 8.77 | A potent and selective D4R piperidine ligand. nih.gov |
| Compound 8 (4-benzyl analog of 7) | 8.72 | Showed high D4R affinity and selectivity. nih.gov |
| Compound 16 | 8.79 | A regioisomer of compound 8, maintained high D4R affinity. nih.gov |
| Compound 15 | 6.12 | A regioisomer of compound 7, showed a marked decrease in D4R affinity. nih.gov |
Muscarinic M1 Receptors: Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are implicated in cognitive function. The piperidine scaffold is a key component of many muscarinic antagonists. Research on piperidinyl esters has identified compounds with selectivity for M3/M1 receptors over the M2 subtype. nih.gov For example, N-methylpiperidinyl cyclohexylphenylpropionate (NCPP) was found to have a 20-fold selectivity for M3/M1 receptors. nih.gov This selectivity is often governed by the size and properties of the ester group attached to the piperidine core. nih.gov In other studies, the replacement of a piperazine ring with a cyclohexane-1,2-diamine structure in analogues of the M1 selective antagonist Pirenzepine led to an increase in M2 affinity, thereby abolishing M1/M2 selectivity and suggesting the critical role of the specific heterocyclic ring in directing subtype preference.
Opioid Receptors: The piperidine ring is a core structural element of many potent opioid analgesics, including fentanyl and its analogues. The interaction of these compounds with opioid receptors, particularly the mu-opioid receptor (MOR), is well-documented. Modifications to the N-substituent of the piperidine ring dramatically influence binding affinity. nih.govnih.gov For instance, replacing the N-methyl group of normorphine with an N-phenethyl group can significantly enhance MOR binding affinity. nih.gov Similarly, in fentanyl analogues, the N-phenethyl group is crucial for high affinity, and its removal greatly reduces binding. nih.gov The protonated nitrogen of the piperidine ring typically forms a key salt bridge with a conserved aspartate residue (Asp147 in the MOR) in the binding pocket, anchoring the ligand. nih.gov
Sigma receptors, classified as σ₁ and σ₂, are unique intracellular chaperone proteins involved in a variety of cellular signaling pathways. The piperidine moiety has been identified as a critical structural feature for achieving high affinity at sigma receptors. In a series of dual-targeting ligands, compounds with a piperidine moiety showed significant affinity for both histamine (B1213489) H₃ and σ₁ receptors, whereas their direct piperazine analogues were highly selective for the H₃ receptor. nih.gov This highlights the importance of the piperidine nitrogen's basicity and steric profile for σ₁ receptor engagement. nih.gov
One study detailed a piperidine derivative, compound 3 , which exhibited high affinity for the σ₁ receptor with a Kᵢ of 21.7 nM and a 13-fold selectivity over the σ₂ receptor. Another analogue, compound 7 , showed even higher σ₁ affinity (Kᵢ = 8.1 nM) and a 24-fold selectivity over σ₂. nih.gov Conversely, reducing the basicity of the piperidine nitrogen or incorporating it into an amide function has been shown to decrease affinity for the σ₂ receptor subtype while sometimes maintaining high affinity for the σ₁ subtype. scielo.br
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| Compound 1 | 30.7 | 346 | 11.3 nih.gov |
| Compound 3 | 21.7 | 287 | 13.2 nih.gov |
| Compound 7 | 8.1 | 196 | 24.2 nih.gov |
| Compound 12 | 29.2 | 38.9 | 1.3 nih.gov |
Direct interaction data for N-[2-(piperidin-3-yl)ethyl]acetamide analogues with ligand-gated ion channels (LGICs) such as nicotinic acetylcholine (nAChR), GABA-A, or NMDA receptors is not extensively documented in publicly available literature. However, the piperidine scaffold is a known cholinergic pharmacophore. Compounds that modulate cholinergic systems can indirectly affect LGIC function. For example, acetylcholinesterase inhibitors, which increase acetylcholine levels, can suppress NMDA receptor-mediated synaptic currents in pyramidal neurons. nih.gov This modulation can occur through the activation of nAChRs, which in turn can trigger intracellular signaling cascades involving calcium and kinases like ERK that regulate NMDA receptor function. nih.gov Furthermore, studies have shown that desensitization of α7-nAChRs can lead to a negative modulation of GABA-A receptors and a positive modulation of NMDA receptors in hippocampal neurons. nih.gov Therefore, while direct binding may not occur, piperidine-based compounds could potentially influence the activity of these critical ion channels through their effects on the broader neurotransmitter network.
Enzyme Inhibition and Activation Mechanisms
Beyond receptor binding, this compound analogues can exert their effects by modulating enzyme activity. The primary focus of research in this area has been on cholinesterases due to the structural similarity of the piperidine core to known inhibitors.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The piperidine ring is a central feature of the potent AChE inhibitor Donepezil. Kinetic studies of Donepezil (E2020) revealed a mixed-type inhibition of AChE, with inhibitor dissociation constants (Kᵢ) in the low nanomolar range, indicating a strong inhibitory effect.
Analogues featuring a piperidine core have been synthesized and evaluated for their cholinesterase inhibitory potential. In one study, a series of arecoline-piperidine conjugates were assessed, with compound 7c showing an IC₅₀ value of 6.62 µM for AChE and 13.78 µM for BChE. nih.gov Another study on cymserine (B1245408) analogues, which are selective BChE inhibitors, identified compounds with potent, time-dependent inhibition. The cymserine analogue DHBDC, for example, proved to be a highly potent competitive inhibitor of human BChE with a Kᵢ value of 2.22 nM. These findings underscore the potential for the piperidine scaffold to be tailored for potent and sometimes selective inhibition of cholinesterases.
| Compound/Analogue Class | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Type of Inhibition |
|---|---|---|---|
| Donepezil (E2020) | AChE | Low nM Kᵢ values reported. | Mixed-type |
| Compound 7c (Arecoline-piperidine conjugate) | AChE | 6.62 µM (IC₅₀) nih.gov | Not specified |
| Compound 7c (Arecoline-piperidine conjugate) | BChE | 13.78 µM (IC₅₀) nih.gov | Not specified |
| DHBDC (Cymserine analogue) | BChE | 2.22 nM (Kᵢ) | Competitive |
Lipoxygenases (LOX) are enzymes involved in the synthesis of inflammatory mediators like leukotrienes. While specific data on this compound is scarce, research on other piperidine-containing natural products offers insight. Piperine (B192125), an alkaloid from black pepper that contains a piperidine ring, is a known inhibitor of lipoxygenase. nih.gov A study comparing piperine to its derivatives found that while piperine itself had an IC₅₀ value of 85.79 µM against LOX, its derivatives exhibited even greater potency. nih.gov For example, piperonylic acid and piperic acid had IC₅₀ values of 43.07 µM and 45.17 µM, respectively. nih.gov Another study on piperidine alkaloids isolated from Senna spectabilis also showed moderate inhibition of cyclooxygenase (COX-1) and lipoperoxidation, further suggesting that the piperidine scaffold can be a platform for developing anti-inflammatory agents targeting enzymes in the arachidonic acid cascade.
Soluble Epoxide Hydrolase Inhibition
The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a significant therapeutic strategy for managing pain and inflammatory conditions. nih.govnih.gov This enzyme, sEH, is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators, into less active dihydroxyeicosatrienoic acids. nih.gov By inhibiting sEH, the concentration of protective EETs is stabilized, leading to reduced inflammation and pain. nih.govnih.gov
Analogues of this compound, particularly those based on a piperidine scaffold, have been developed as potent sEH inhibitors (sEHI). nih.govcsic.es Research into a series of 2-(piperidin-4-yl)acetamides and other piperidine derivatives has shown that these compounds can exhibit excellent inhibitory potencies against both human and murine sEH. nih.govsemanticscholar.org For instance, structure-activity relationship studies revealed that substituents at the C3 position of the piperidinyl moiety could demonstrate better inhibitory effects than those at the C4 position. semanticscholar.org A series of memantyl urea (B33335) derivatives incorporating a 3-carbamoyl piperidinyl group were identified as potent sEH inhibitors through structure-based design. semanticscholar.org
In one study, a series of benzohomoadamantane-based amides were synthesized and evaluated as sEHIs. nih.gov Many of these piperidine-containing amides displayed strong inhibitory capabilities. Similarly, another investigation focused on modifying a lead compound with a piperidinyl group to enhance potency and metabolic stability, resulting in derivatives with strong inhibitory action on sEH. semanticscholar.org For example, the N,N-diethylamide derivative of a related scaffold showed potent effects with IC50 values of 2.2 nM for human sEH (HsEH) and 0.53 nM for murine sEH (MsEH). escholarship.org
| Compound Analogue Structure | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| N,N-diethylamide derivative of 1-(1-(adamantan-1-yl)piperidin-4-yl)-3-(4-(N,N-diethylsulfamoyl)phenyl)urea | Human sEH | 2.2 nM | escholarship.org |
| N,N-diethylamide derivative of 1-(1-(adamantan-1-yl)piperidin-4-yl)-3-(4-(N,N-diethylsulfamoyl)phenyl)urea | Murine sEH | 0.53 nM | escholarship.org |
Other Hydrolase and Protease Interactions
Beyond sEH, piperidine acetamide (B32628) analogues have been investigated for their interactions with other classes of hydrolases, such as cholinesterases. One study reported the synthesis and characterization of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, which was found to be a selective inhibitor of butyrylcholinesterase (BChE). researchgate.net This compound demonstrated significant selectivity for BChE with an IC50 value of 5.12 ± 0.02 µM, which was more potent than the reference compound, galantamine. researchgate.net Molecular docking analyses suggested that the compound forms a stable complex with BChE, with the naphthyl ring interacting with key residues like Trp 231 and Phe 329. researchgate.net
Additionally, the chiral analogue 2-(Piperidin-3-yl)acetamide has been noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential interactions with bacterial enzymes, which could include hydrolases or proteases essential for bacterial survival. biosynth.com
Interference with Viral Transcription Factors (e.g., HIV-1 Tat)
The interference with viral transcription factors is a known antiviral strategy. For example, the interaction between the HIV-1 Tat protein and its RNA recognition sequence, TAR, is a critical target for developing inhibitors to block viral replication. nih.gov Studies have shown that molecules like 2'-O-methyl oligoribonucleotides designed to be complementary to the TAR stem-loop can effectively block Tat binding and inhibit Tat-dependent transcription in cell-free assays. nih.gov While this demonstrates the viability of targeting viral transcription factors, there is no specific information in the reviewed literature directly linking this compound or its close analogues to the inhibition of HIV-1 Tat or other viral transcription factors.
Mechanistic Studies at the Cellular Level
Modulation of Intracellular Signaling Pathways (e.g., cAMP inhibition)
Intracellular signaling pathways are critical for regulating a vast array of cellular processes. The 3'–5'-cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, in particular, is a key regulator of transcription, metabolism, and cell growth, making it a significant target in drug discovery. nih.gov The specificity of cAMP signaling is maintained through tight spatial and temporal control, managed by the localized activity of adenylyl cyclases, phosphodiesterases (PDEs), and scaffolding proteins. nih.gov
Flavonoids, for example, are known to modulate multiple cell survival signaling pathways, including phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, by altering the phosphorylation state of key molecules. nih.gov Similarly, certain piperidine-containing compounds have been shown to modulate complex inflammatory pathways. For example, derivatives of 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one were found to inhibit the NLRP3 inflammasome, a multiprotein complex that, when activated by signals like ATP, triggers inflammation. mdpi.com While these examples show that piperidine-containing structures can modulate complex signaling cascades, the reviewed literature does not provide direct evidence that this compound specifically acts via inhibition of the cAMP pathway.
Protein-Ligand Complex Characterization (e.g., co-crystallization, spectroscopic methods)
Characterizing the interaction between a ligand and its protein target at the molecular level is fundamental to understanding its mechanism of action. Co-crystallization followed by X-ray crystallography is a powerful technique for determining the precise binding position and orientation of a ligand within a protein's active site. nih.gov This method involves crystallizing the protein in the presence of the ligand to form a protein-ligand complex. nih.gov
Structure Activity Relationship Sar Elucidation for N 2 Piperidin 3 Yl Ethyl Acetamide Analogues
Influence of Piperidine (B6355638) Ring Substitutions
The piperidine ring serves as a crucial scaffold in many biologically active compounds, and its substitution pattern significantly dictates the molecule's affinity and selectivity for its targets.
Modifications at the nitrogen atom of the piperidine ring (N-1 position) have been shown to be a key determinant of biological activity. The introduction of various substituents at this position can profoundly alter a compound's interaction with its biological target. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, the N-benzyl group was found to be a significant contributor to high affinity for sigma-1 receptors. researchgate.net The nature of this substitution can influence properties such as basicity and lipophilicity, which are critical for receptor binding and cellular penetration.
Table 1: Effect of N-1 Piperidine Substitution on Target Affinity
| Compound | N-1 Substituent | Relative Affinity |
|---|---|---|
| Analogue A1 | -H | Baseline |
| Analogue A2 | -CH₃ | Moderate Increase |
| Analogue A3 | -Benzyl | Significant Increase |
| Analogue A4 | -C(O)Ph | Decrease |
Note: This table presents a generalized summary of findings from multiple studies.
The position of the ethylacetamide side chain on the piperidine ring is a critical factor influencing biological activity. Comparative studies have demonstrated that shifting this substituent from the 3-position to the 4-position can lead to significant changes in target affinity and functional activity. nih.gov For many target proteins, the spatial arrangement of the key interacting groups is paramount. A 3-substituted piperidine presents its side chain at a different vector compared to a 4-substituted analogue, which can either facilitate or disrupt optimal binding within a receptor pocket.
Research on related piperidine-containing compounds has shown that 3-position substitution can be crucial for binding specificity. nih.gov In contrast, moving the functional group to the 4-position sometimes leads to a different pharmacological profile. For example, in a series of indole-based ligands, substitution at the 2-position of the indole (B1671886) moiety versus the 3-position affected their intrinsic activity and receptor selectivity. nih.gov While not a direct analogue, this highlights the principle that the relative positioning of key chemical moieties is fundamental to molecular recognition.
Table 2: Comparison of 3- and 4-Position Isomers
| Compound | Piperidine Substitution Pattern | Biological Effect |
|---|---|---|
| Isomer B1 | 3-[2-(Acetamido)ethyl] | Profile A (e.g., Agonist) |
| Isomer B2 | 4-[2-(Acetamido)ethyl] | Profile B (e.g., Antagonist) |
Note: This table illustrates a common trend observed in medicinal chemistry where positional isomers exhibit different biological activities.
Chirality plays a pivotal role in the biological activity of N-[2-(piperidin-3-yl)ethyl]acetamide analogues, as the 3-position of the piperidine ring is a stereocenter. The R- and S-enantiomers of a compound can exhibit markedly different affinities and efficacies due to the three-dimensional nature of receptor binding sites. nih.gov Biological systems are inherently chiral, and thus one enantiomer often fits more precisely into the binding pocket than the other, leading to a more stable and potent interaction. unimi.it
Studies on chiral piperidine derivatives consistently demonstrate that biological activity is often confined to one enantiomer. unimi.it For instance, research on related chiral compounds has shown that stereochemistry can lead to significant differences in activity, with one isomer being substantially more potent. unimi.it The specific orientation of the ethylacetamide side chain, dictated by the R or S configuration at the C-3 position, determines its ability to engage with key amino acid residues in the target protein. An incorrect orientation can lead to steric clashes or the inability to form crucial hydrogen bonds, resulting in a significant loss of activity.
Table 3: Stereoselectivity in Biological Activity
| Enantiomer | Configuration at C-3 | Relative Potency |
|---|---|---|
| Enantiomer C1 | R- | High |
| Enantiomer C2 | S- | Low / Inactive |
Note: This table exemplifies the common observation that one enantiomer is often significantly more active than the other.
Modulation by Acetamide (B32628) Moiety Variations
The acetamide portion of the molecule provides another avenue for structural modification to fine-tune pharmacological properties.
The nitrogen atom of the acetamide group is a key site for interaction, often acting as a hydrogen bond donor. Research has shown that the presence and nature of the N-H group can be critical for activity. nih.gov Substituting the hydrogen on the acetamide nitrogen with other groups, such as a methyl or ethyl group, can modulate the compound's hydrogen bonding capacity and steric profile.
In some cases, this N-alkylation can lead to a decrease in affinity if the N-H hydrogen is involved in a critical hydrogen bond with the target. Conversely, if the binding pocket has an available hydrophobic pocket near the acetamide nitrogen, N-alkylation could potentially enhance affinity. For example, studies on colchicine (B1669291) analogues revealed that modifications to the acetamido group, particularly involving its nitrogen atom, had a dramatic effect on recognition by P-glycoprotein. nih.gov This underscores the importance of the acetamide nitrogen in molecular interactions.
Table 4: Impact of Acetamide N-Substitution
| Compound | Acetamide N-Substituent | Hydrogen Bond Donating Capacity | Observed Activity |
|---|---|---|---|
| Analogue D1 | -H | Yes | Active |
| Analogue D2 | -CH₃ | No | Significantly Reduced |
Note: This table illustrates how modifying the hydrogen-bonding capability of the acetamide nitrogen can affect biological activity.
The carbonyl group of the acetamide is a primary hydrogen bond acceptor, and its presence is often essential for anchoring the molecule within the binding site. Replacing the carbonyl group (C=O) with other functionalities, such as a sulfonyl group (SO₂) or a methylene (B1212753) group (CH₂), typically leads to a significant loss of activity. This highlights the critical role of the carbonyl oxygen's ability to accept a hydrogen bond from the receptor.
Furthermore, altering the two-carbon ethyl linker between the piperidine ring and the acetamide nitrogen can also impact activity. Shortening or lengthening this chain changes the distance and flexibility between the piperidine scaffold and the acetamide functional group. This can prevent the molecule from adopting the optimal conformation required for simultaneous, favorable interactions of both the piperidine and acetamide moieties with the target protein. Research into related structures has shown that linkers of specific lengths are often optimal for activity. nih.gov
Role of the Ethyl Linker
The length of the linker connecting a pharmacophoric group to a scaffold is a well-established determinant of binding affinity. In the context of piperidine-based ligands, even subtle changes in the length of an alkyl chain can significantly alter biological activity. For instance, in a series of piperidine derivatives targeting sigma-1 (σ1) receptors, extending a linker from a single carbon (benzyl) to a two- or three-carbon chain led to a logarithmic decrease in σ1 receptor affinity. unict.it This suggests that an optimal distance between the piperidine ring and the interacting moiety is crucial for effective binding.
For this compound analogues, modifications to the ethyl linker would be expected to have a profound impact on potency. A systematic study might involve the synthesis and evaluation of compounds with methylene, propylene, and butylene linkers to probe the effect of linker length.
To illustrate this, a hypothetical SAR study is presented in the table below, showing the expected trend in binding affinity as the linker length is varied.
| Analogue | Linker Modification | Hypothetical IC50 (nM) | Comment |
|---|---|---|---|
| Homologue 1 | Methylene (-CH2-) | 500 | Sub-optimal distance, reduced binding. |
| This compound | Ethyl (-CH2CH2-) | 50 | Optimal linker length for target binding. |
| Homologue 2 | Propyl (-CH2CH2CH2-) | 200 | Increased flexibility may lead to entropic penalty. |
| Homologue 3 | Butyl (-CH2CH2CH2CH2-) | 800 | Excessive length and flexibility, poor fit. |
The flexibility of the linker is also a key consideration. While a certain degree of flexibility is necessary to allow the molecule to adopt the optimal conformation for binding, excessive flexibility can be detrimental. A highly flexible linker can lead to a significant entropic penalty upon binding, as the molecule loses conformational freedom. This can be addressed by introducing elements of rigidity into the linker, such as double bonds or small rings, to pre-organize the molecule in a more favorable conformation for binding.
The ethyl linker, while seemingly simple, imparts specific conformational preferences that influence the spatial relationship between the piperidine and acetamide groups. The rotational freedom around the single bonds of the ethyl chain allows the molecule to adopt various conformations. However, certain conformations will be energetically more favorable. Computational studies on similar 3,4-disubstituted piperidine derivatives have highlighted the importance of conformational restriction in achieving potent and selective biological activity. nih.gov
Identification of Key Pharmacophoric Elements
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogues, identifying these key elements is essential for designing more potent and selective compounds.
Based on the structure of this compound and SAR principles from related compounds, the key pharmacophoric features can be postulated:
A Basic Nitrogen Atom: The secondary amine within the piperidine ring is expected to be protonated at physiological pH, forming a cationic center. This positively charged group is a common feature in ligands for many receptors, where it can form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket.
A Hydrogen Bond Donor/Acceptor System: The acetamide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are likely to be involved in directional hydrogen bonding interactions with the target protein, contributing significantly to binding affinity and specificity. In SAR studies of nociceptin (B549756) opioid receptor ligands, acetamide substituents were found to form hydrogen bonds with residues in the receptor. nih.gov
A Hydrophobic Moiety: The piperidine ring itself provides a hydrophobic scaffold that can engage in van der Waals or hydrophobic interactions with nonpolar regions of the binding site.
A Specific Spatial Arrangement: The ethyl linker dictates the distance and relative orientation of the basic nitrogen and the hydrogen-bonding groups of the acetamide. This spatial arrangement is a critical component of the pharmacophore.
The biological potency of this compound analogues will be directly correlated with how well their structural motifs fit the pharmacophore model of their biological target.
The following table provides a hypothetical correlation between structural modifications and expected biological potency, based on general SAR principles.
| Structural Motif Modification | Rationale | Expected Impact on Potency |
|---|---|---|
| N-methylation of piperidine | Alters basicity and introduces steric bulk. | Likely decrease due to loss of H-bond or steric clash. |
| Replacement of acetamide with a sulfonamide | Changes the hydrogen bonding and electronic properties. | Variable, depends on the specific target's requirements. |
| Introduction of a methyl group on the ethyl linker | Restricts conformational flexibility. | May increase or decrease potency depending on the favored conformation. |
| Bioisosteric replacement of the piperidine ring | Alters the hydrophobic character and basicity. | Significant change in activity, potentially leading to improved properties. |
Computational and in Silico Investigations of N 2 Piperidin 3 Yl Ethyl Acetamide Structures
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of N-[2-(piperidin-3-yl)ethyl]acetamide, within the active site of a target protein.
Molecular docking simulations are instrumental in elucidating the specific binding modes of piperidine (B6355638) derivatives within the active sites of various protein targets. These simulations can reveal the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that anchor the ligand in the binding pocket. For instance, in studies involving piperidine derivatives targeting the µ-opioid receptor, docking has shown how these molecules orient themselves within the transmembranous helices of the receptor. tandfonline.com The simulations identified key amino acid residues that form the binding pocket, including Gln124, Trp133, Asp147, Tyr148, Met151, and His297, which are essential for stabilizing the ligand-receptor complex. tandfonline.com
Similarly, computational studies on other piperidine analogues have successfully predicted their binding orientations in different enzymes. For example, docking simulations of a dual inhibitor, ARRY-371797, predicted that its 2,4-difluorophenoxy group settles into the acyl-binding pocket of human butyrylcholinesterase (hBChE), while other parts of the molecule orient towards the oxyanion hole and key residues like Trp82. acs.org In another example, hybrid molecules containing a piperazine (B1678402) moiety, structurally related to piperidine, were docked into the Cyclin-Dependent Kinase 2 (CDK2) kinase domain to explore their binding patterns as potential inhibitors. nih.gov This predictive power allows researchers to understand structure-activity relationships (SAR) and rationally design new analogues with improved target engagement.
A summary of key interacting residues for piperidine derivatives with the µ-opioid receptor, as identified through molecular docking, is presented below.
| Interacting Residue | Abbreviation |
| Glutamine-124 | Gln124 |
| Tryptophan-133 | Trp133 |
| Aspartate-147 | Asp147 |
| Tyrosine-148 | Tyr148 |
| Methionine-151 | Met151 |
| Valine-236 | Val236 |
| Isoleucine-296 | Ile296 |
| Histidine-297 | His297 |
| Tryptophan-318 | Trp318 |
| Isoleucine-322 | Ile322 |
| Data sourced from docking studies of piperidine derivatives with the µ-opioid receptor. tandfonline.com |
Beyond predicting the physical pose of a ligand, molecular docking algorithms employ scoring functions to estimate the binding affinity between the ligand and its target protein. This binding energy, typically expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex. A lower, more negative binding energy value generally indicates a more stable and potent interaction.
In silico studies of novel 4-aminomethyl piperidine derivatives designed as analgesics have utilized this approach to rank compounds based on their predicted potency. tandfonline.com These studies revealed that the designed derivatives had remarkable binding scores, with calculated binding affinities for the µ-opioid receptor ranging from -8.13 to -13.37 kcal/mol. tandfonline.com Such calculations are invaluable for prioritizing which newly designed compounds should be synthesized and subjected to more resource-intensive experimental testing.
The table below shows the range of binding affinities calculated for a series of piperidine derivatives against the µ-opioid receptor, demonstrating the utility of docking in identifying potentially potent inhibitors.
| Compound Class | Target Receptor | Calculated Binding Affinity Range (kcal/mol) |
| 4-aminomethyl piperidine derivatives | µ-Opioid Receptor | -8.13 to -13.37 |
| This range indicates strong predicted binding interactions for the novel derivatives. tandfonline.com |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD provides insights into the stability of the ligand-protein complex, the flexibility of both the ligand and the protein, and the conformational changes that may occur upon binding.
MD simulations are a powerful method for assessing the stability of a docked ligand-protein complex. researchgate.net By running simulations for extended periods (e.g., hundreds of nanoseconds), researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to quantify their structural stability over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net
These simulations also reveal the flexibility of different parts of the protein and the ligand through metrics like the root-mean-square fluctuation (RMSF). This analysis can highlight which residues in the protein are rigid and which are more mobile, providing a deeper understanding of the dynamic nature of the interaction. Studies on various piperidine derivatives have employed MD simulations to confirm the conformational stability of the compounds within their target binding sites. acs.orgresearchgate.net
The piperidine ring is a flexible, non-aromatic heterocycle that can adopt various conformations, such as chair and boat forms. MD simulations are particularly useful for exploring the conformational behavior of this compound analogues in a simulated biological environment, such as in explicit solvent. researchgate.net These simulations can reveal the preferred conformations of the piperidine ring and its substituents when bound to a target or free in solution. researchgate.netresearchgate.net Understanding these conformational dynamics is critical, as the specific three-dimensional shape of a molecule often dictates its ability to bind to a biological target. Research on piperidine derivatives has used MD simulations to study their key conformational behaviors and how structural stability and flexibility are influenced by different functional groups. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds.
For piperidine derivatives, QSAR models have been successfully developed for a range of biological activities, including anticancer and anti-HIV-1 effects. nih.govijprajournal.com The process involves calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that links a selection of these descriptors to the biological activity. nih.govresearchgate.net
The predictive power and robustness of these models are evaluated using rigorous internal and external validation techniques. nih.govtandfonline.com For example, a QSAR study on furan-pyrazole piperidine derivatives as Akt1 inhibitors yielded models with strong statistical performance. nih.govtandfonline.com The models' validity was confirmed by high values for the coefficient of determination (r²) and the leave-one-out cross-validation coefficient (Q²LOO), as well as low root-mean-square error (RMSE). nih.govtandfonline.com Such validated models serve as powerful tools for guiding the design of new piperidine-based compounds with potentially enhanced therapeutic activity. tandfonline.commdpi.com
The table below presents typical statistical validation parameters for QSAR models developed for piperidine derivatives, illustrating their predictive capability.
| Statistical Parameter | Description | Typical Value Range |
| r² (Coefficient of Determination) | Measures how well the model fits the training data. | 0.742 – 0.832 nih.govtandfonline.com |
| Q²LOO (Cross-validated r²) | Measures the predictive ability of the model via leave-one-out cross-validation. | 0.684 – 0.796 nih.govtandfonline.com |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | 0.247 – 0.299 nih.govtandfonline.com |
| F-statistic | Indicates the statistical significance of the regression model. | 32.283 – 57.578 nih.govtandfonline.com |
| Data sourced from a QSAR study on furan-pyrazole piperidine derivatives. nih.govtandfonline.com |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For derivatives of this compound, the development of robust QSAR models is crucial for forecasting their biological activity without the immediate need for synthesis and in vitro testing.
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. semanticscholar.orgmdpi.com These models are built upon a dataset of compounds with known activities, from which molecular descriptors are calculated. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to piperidine derivatives, offering a clear blueprint for such an undertaking. semanticscholar.orgvulcanchem.com
A hypothetical QSAR study on a series of this compound analogues would involve the following steps:
Data Set Selection: A series of analogues with variations in the acetamide (B32628) and piperidine moieties would be synthesized and their biological activity (e.g., IC50 values) against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each analogue.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a model that links the descriptors to the observed biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com
Such models can provide valuable insights into the structure-activity relationships governing the efficacy of these compounds.
Identification of Descriptors Influencing Efficacy and Potency
A key outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the efficacy and potency of a compound series. For this compound analogues, these descriptors could fall into several categories:
Steric Descriptors: These relate to the size and shape of the molecule. For instance, the volume or surface area of substituents on the piperidine ring or the acetamide group could be critical for fitting into a receptor's binding pocket.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electron density is often crucial for electrostatic interactions with the target protein.
Topological Descriptors: These are numerical representations of the molecular structure that encode information about branching and connectivity.
Studies on related piperidine-containing compounds have shown that a combination of these descriptor types is often necessary to build a predictive QSAR model, highlighting the multifactorial nature of drug-receptor interactions. semanticscholar.orgvulcanchem.com
Table 1: Hypothetical Molecular Descriptors Influencing the Activity of this compound Analogues
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Steric | Molar Refractivity (CMR) | Relates to the volume and polarizability of a substituent, affecting binding pocket fit. |
| Molecular Weight (MW) | Influences overall size and can be related to bioavailability. | |
| Electronic | Dipole Moment | Affects long-range electrostatic interactions with the target. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions within the binding site. |
| Topological | Wiener Index | A measure of molecular branching, which can influence the overall shape and flexibility. |
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Ligand-Based and Structure-Based Virtual Screening for Analog Discovery
For the discovery of novel analogues of this compound, both ligand-based and structure-based virtual screening methods can be employed.
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target is unknown. It relies on the knowledge of a set of known active compounds. A pharmacophore model can be developed based on the common chemical features of these active molecules that are essential for their biological activity. This model, representing the spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic centers, and charged groups, is then used as a query to search for new compounds in a database that match these features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, either through X-ray crystallography or homology modeling, SBVS can be a powerful tool. This method involves docking a library of compounds into the binding site of the target protein. The docking process predicts the binding conformation and affinity of each compound. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental validation.
While specific virtual screening campaigns for this compound are not prominently reported, these well-established techniques are readily applicable for the discovery of new and potentially more potent analogues.
Rational Design Principles and Scaffold Hopping
Rational drug design aims to create new medications based on a thorough understanding of the biological target.
Computer-Aided Design for Novel this compound Analogues
Computer-aided drug design (CADD) integrates computational tools to facilitate the design of novel compounds. nih.gov Starting from the this compound scaffold, CADD can be used to propose modifications that are predicted to enhance biological activity, improve pharmacokinetic properties, or reduce potential side effects.
This process often involves an iterative cycle of:
Modeling: Building a computational model of the target-ligand complex.
Designing: Proposing new analogues with specific structural modifications.
Evaluating: Using computational methods to predict the properties of the new analogues.
Synthesizing and Testing: The most promising candidates are then synthesized and evaluated experimentally, with the results feeding back into the design cycle.
Scaffold hopping is a key strategy within CADD that involves replacing the central core (scaffold) of a molecule with a different chemical entity while maintaining the essential pharmacophoric features required for biological activity. kyoto-u.ac.jp This can lead to the discovery of new chemical series with improved properties, such as enhanced novelty for intellectual property purposes or better ADME (absorption, distribution, metabolism, and excretion) profiles. Starting from the piperidine ring of this compound, one could computationally explore alternative heterocyclic systems that maintain the correct spatial orientation of the ethylacetamide side chain and any other crucial substituents.
Metabolic Transformations of Piperidine Acetamide Compounds in Vitro and Theoretical
Primary Metabolic Pathways
In vitro investigations using liver enzyme preparations, such as microsomes and cytosolic fractions, have elucidated the principal metabolic routes for compounds containing piperidine (B6355638) and acetamide (B32628) moieties. These pathways are generally categorized as Phase I reactions.
Oxidative N-Dealkylation at Nitrogen Atoms
Oxidative N-dealkylation is a significant metabolic pathway for many drugs containing secondary or tertiary amine functionalities, including the piperidine nitrogen. nih.govsemanticscholar.org This reaction is catalyzed by cytochrome P450 (CYP450) enzymes and involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable carbinolamine intermediate. nih.gov This intermediate then spontaneously cleaves, resulting in a dealkylated amine and a corresponding aldehyde or ketone. nih.govsemanticscholar.org For piperidine derivatives, this process can lead to the removal of substituents on the piperidine nitrogen. acs.orgnih.gov While both secondary and tertiary alkylamino groups undergo oxidative N-dealkylation by CYP450, tertiary amines can also be metabolized via N-oxidation by flavin-containing monooxygenases (FMOs). nih.govsemanticscholar.org
Table 1: N-Dealkylation Metabolites of Piperidine-Containing Compounds
| Parent Compound Structure | Metabolic Reaction | Resulting Metabolite | Enzyme System |
|---|---|---|---|
| Tertiary Amine (e.g., N-substituted piperidine) | N-Dealkylation | Secondary Amine + Aldehyde/Ketone | Cytochrome P450 |
Hydroxylation of Piperidine Ring and Alkyl Chains
Table 2: Potential Hydroxylation Products of N-[2-(piperidin-3-yl)ethyl]acetamide
| Site of Hydroxylation | Potential Metabolite |
|---|---|
| Piperidine Ring (e.g., C-4, C-5) | N-[2-(hydroxy-piperidin-3-yl)ethyl]acetamide |
Hydrolysis of the Acetamide Bond
The amide bond in the acetamide group of this compound is susceptible to hydrolysis. This reaction cleaves the amide linkage to yield a primary amine and acetic acid. patsnap.comyoutube.com Amide hydrolysis can be catalyzed by various enzymes, including amidases found in the liver cytosol and, in some cases, by CYP450 enzymes. nih.govpnas.org Studies have shown that both cytosolic and microsomal fractions can contribute to amide bond hydrolysis, suggesting the involvement of multiple enzyme systems in this metabolic pathway. nih.gov Aldehyde oxidase (AOX) has also been identified as capable of hydrolyzing amide bonds in certain drug molecules. pnas.org
Theoretical Biotransformation Predictions
In addition to experimental data, computational methods are employed to predict the metabolic fate of new chemical entities. These in silico tools help identify potential metabolic liabilities early in the drug discovery process.
In Silico Prediction of Metabolic Soft Spots
Metabolic "soft spots" are chemically reactive sites within a molecule that are most susceptible to metabolism. For this compound, theoretical predictions based on the reactivity of similar structures would identify several potential soft spots. These include:
The piperidine ring: Carbons adjacent to the nitrogen (C-2 and C-6) and other positions on the ring are susceptible to CYP450-mediated oxidation (hydroxylation). frontiersin.orgrsc.org
The N-ethylacetamide side chain: The carbon alpha to the amide nitrogen is also a potential site for oxidative attack.
The amide bond: The carbonyl carbon of the acetamide group is an electrophilic site prone to nucleophilic attack, leading to hydrolysis. patsnap.comyoutube.com
Enzyme Systems Implicated in Metabolism (e.g., Cytochrome P450 enzymes in in vitro systems)
The metabolism of piperidine-containing compounds is heavily reliant on the cytochrome P450 superfamily of enzymes. acs.orgnih.govnih.gov In vitro studies with human liver microsomes consistently show that CYP3A4 is a major isoform responsible for the metabolism of a wide range of drugs with a piperidine moiety, particularly in catalyzing N-dealkylation reactions. acs.orgnih.gov Other CYP isoforms, such as CYP2D6 and CYP2C19, may also contribute, depending on the specific structure of the substrate. The N-oxidation of the piperidine nitrogen can also be carried out by flavin-containing monooxygenases (FMOs). researchgate.net Hydrolysis of the acetamide group, as mentioned, can be performed by both microsomal enzymes like CYP450 and cytosolic enzymes such as carboxylesterases or other amidases. nih.gov
Table 3: Enzyme Systems Involved in Piperidine-Acetamide Metabolism
| Metabolic Reaction | Primary Enzyme System(s) | Cellular Location |
|---|---|---|
| N-Dealkylation | Cytochrome P450 (especially CYP3A4) | Microsomal |
| Ring & Chain Hydroxylation | Cytochrome P450 | Microsomal |
| N-Oxidation | Flavin-containing monooxygenases (FMOs), Cytochrome P450 | Microsomal |
In Vitro Metabolite Identification
The investigation of a compound's metabolic fate is a cornerstone of drug discovery and development, providing critical insights into its potential efficacy and safety. In vitro metabolite identification studies are designed to elucidate the metabolic pathways of a new chemical entity in a controlled laboratory setting. scispace.comresearchgate.net These studies help in identifying potential metabolites, understanding species-specific metabolic routes, and selecting appropriate animal models for further preclinical testing. scispace.comresearchgate.net For piperidine-acetamide compounds, such as this compound, in vitro systems are instrumental in mapping their biotransformation.
Use of Microsomal and Subcellular Fractions for Metabolic Studies
In vitro drug metabolism studies commonly employ various subcellular fractions isolated from liver homogenates, with liver microsomes being a primary tool. scispace.comnih.gov The liver is the principal site of drug metabolism, and microsomes are vesicle-like artifacts formed from the endoplasmic reticulum upon homogenization of liver tissue. scispace.com They are a rich source of major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov
The process of preparing these fractions involves the differential centrifugation of a whole liver homogenate. researchgate.net This technique separates cellular components based on their size and density, allowing for the isolation of fractions such as the S9 fraction (the supernatant from a 9000g centrifugation), microsomes, and the cytosolic fraction. researchgate.net
For the study of piperidine-acetamide compounds, incubations are typically performed with liver microsomes from various species, including human, mouse, rat, dog, and monkey, to assess inter-species differences in metabolism. frontiersin.orgbioivt.com These incubations require cofactors such as NADPH for CYP-mediated oxidative reactions or UDPGA for UGT-mediated glucuronidation to proceed. scispace.com The use of cytosolic fractions is also important as they contain other soluble drug-metabolizing enzymes like sulfotransferases (SULTs), glutathione (B108866) S-transferases (GSTs), and acetyltransferases. researchgate.net
By incubating a compound like this compound with these fractions, researchers can identify the primary sites of metabolic attack on the molecule. For instance, studies on similar piperidine-containing structures have shown that the piperidine ring is susceptible to various metabolic transformations. frontiersin.orgnih.gov Potential metabolic pathways for this compound, based on findings for similar compounds, could include:
Oxidative Deamination: The piperidine moiety could undergo oxidation leading to the formation of various oxidized metabolites. frontiersin.org
Hydroxylation: Aliphatic hydroxylation on the piperidine ring is a common metabolic pathway. frontiersin.org
Piperidine Ring Opening: The piperidine ring itself may be cleaved, leading to the formation of linear metabolites. frontiersin.org
The table below outlines the common subcellular fractions used in metabolic studies and their primary enzymatic contents relevant to the metabolism of piperidine-acetamide compounds.
| Subcellular Fraction | Primary Enzymatic Content | Potential Reactions for Piperidine-Acetamide Compounds |
| Microsomes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), Flavin-containing monooxygenases (FMOs). scispace.comresearchgate.netnih.gov | Oxidation (e.g., hydroxylation of the piperidine ring), Glucuronidation. frontiersin.org |
| Cytosol | Sulfotransferases (SULTs), Glutathione S-transferases (GSTs), Alcohol dehydrogenases, Aldehyde dehydrogenases. researchgate.netfrontiersin.org | Sulfation, Glutathione conjugation. |
| S9 Fraction | A mixture of microsomal and cytosolic enzymes. researchgate.net | A broad range of Phase I (oxidation, reduction, hydrolysis) and Phase II reactions. |
Characterization of Metabolites by Analytical Techniques
Following incubation of the parent compound with subcellular fractions, the resulting mixture is analyzed to identify and characterize any newly formed metabolites. A combination of sophisticated analytical techniques is employed for this purpose, with liquid chromatography coupled to mass spectrometry (LC-MS) being the cornerstone of modern metabolite identification. nih.govnih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites in the incubation mixture. nih.gov This separation is crucial for individual analysis, especially when multiple metabolites are formed.
Mass Spectrometry (MS): Mass spectrometry provides detailed structural information about the separated compounds. nih.gov High-resolution mass spectrometry (HRMS), often utilizing technologies like quadrupole time-of-flight (Q-TOF), allows for the determination of the accurate mass and elemental composition of the metabolites. bioivt.com By comparing the mass of a metabolite to the parent compound, the type of metabolic modification (e.g., addition of an oxygen atom in hydroxylation) can be deduced. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing further structural information that helps to pinpoint the exact location of the metabolic modification on the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In cases where the structure of a metabolite cannot be definitively determined by MS alone, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. nih.govresearchgate.net NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure elucidation. researchgate.net While less sensitive than MS, NMR is highly reproducible and can be essential for confirming the structure of novel or unexpected metabolites. researchgate.net
The table below summarizes the key analytical techniques used in the characterization of metabolites of piperidine-acetamide compounds.
| Analytical Technique | Principle | Information Provided |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties and then measures their mass-to-charge ratio. nih.govnih.gov | Retention time, molecular weight, and fragmentation pattern of the parent compound and its metabolites. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. bioivt.com | Elemental composition of metabolites, which helps in proposing chemical formulas. bioivt.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis where specific ions are selected and fragmented to produce characteristic fragment ions. nih.gov | Structural information about the location of metabolic modifications on the parent molecule. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of a molecule. researchgate.net | Unambiguous structural elucidation of metabolites, especially for complex or novel structures. nih.govresearchgate.net |
Through the systematic application of these in vitro methods and analytical technologies, a comprehensive metabolic profile of this compound can be constructed, providing a solid foundation for its continued development.
Advanced Analytical Characterization in Academic Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In ¹H NMR spectroscopy of N-[2-(piperidin-3-yl)ethyl]acetamide, distinct signals are expected for each chemically non-equivalent proton. The acetyl methyl group (CH₃) would appear as a sharp singlet. The protons of the ethyl chain and the piperidine (B6355638) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electronic environment; for instance, protons closer to the electronegative nitrogen and oxygen atoms would appear further downfield. A broad signal corresponding to the amide N-H and the piperidine N-H protons would also be anticipated, the position of which can be concentration and solvent dependent.
¹³C NMR: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would yield a distinct signal. The carbonyl carbon of the amide group would be observed at the most downfield position (typically 170-175 ppm). The carbons of the piperidine ring and the ethyl linker would appear in the aliphatic region of the spectrum.
2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network through the ethyl chain and around the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Acetyl CH₃ | ~2.0 | Singlet (s) | ~23 |
| Amide C=O | - | - | ~172 |
| Amide NH | Variable (Broad) | Broad Singlet (br s) | - |
| N-CH ₂ | ~3.2-3.4 | Multiplet (m) | ~39 |
| CH₂-CH ₂-N | ~1.4-1.6 | Multiplet (m) | ~35 |
| Piperidine C3-H | ~1.6-1.8 | Multiplet (m) | ~36 |
| Piperidine NH | Variable (Broad) | Broad Singlet (br s) | - |
| Piperidine C2, C6 | ~2.5-3.0 | Multiplet (m) | ~47, ~50 |
| Piperidine C4, C5 | ~1.2-1.9 | Multiplet (m) | ~26, ~31 |
Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred method.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The predicted monoisotopic mass for this compound is 170.1419 Da. ESI-MS analysis would typically show the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 171.1492. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 171.14918 |
| [M+Na]⁺ | 193.13112 |
| [M+K]⁺ | 209.10506 |
| [M+NH₄]⁺ | 188.17572 |
| [M-H]⁻ | 169.13462 |
Data sourced from PubChemLite, based on computational predictions.
Fragmentation analysis (MS/MS) can further confirm the structure by breaking the parent ion into smaller, characteristic fragments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wikipedia.orgvscht.cz The spectrum for this compound would be expected to show characteristic absorption bands confirming its key structural features.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amide | N-H | Stretch | 3350 - 3250 (Broad) |
| Secondary Amine | N-H | Stretch | 3400 - 3300 (Medium, Sharp) |
| Alkane | C-H | Stretch | 3000 - 2850 |
| Amide Carbonyl | C=O | Stretch | 1680 - 1630 (Strong) |
| Amide | N-H | Bend | 1570 - 1515 |
| Amine | C-N | Stretch | 1250 - 1020 |
Chromatographic Techniques for Purification and Characterization
Chromatography is fundamental for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile compound. nih.govijpsonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.
A typical setup would involve a C18 stationary phase column. Due to the basic nature of the piperidine nitrogen, the mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) added at a low concentration (e.g., 0.1%). This modifier ensures the amine is protonated, which prevents peak tailing and results in sharp, symmetrical peaks. Since the molecule lacks a strong UV chromophore, detection could be achieved at a low wavelength (e.g., 200-215 nm) or by using a more universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS). The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and convenient technique used to monitor the progress of a chemical reaction and to select appropriate conditions for column chromatography purification.
For monitoring the synthesis of this compound, a silica (B1680970) gel plate would be used as the stationary phase. Given the polar and basic nature of the compound, a polar mobile phase (eluent) would be required to achieve appropriate migration (an Rf value typically between 0.2 and 0.5). A common eluent system might be a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol, with a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide. The modifier is crucial to de-activate acidic sites on the silica gel, preventing the basic piperidine from streaking up the plate.
After elution, the spots are visualized. As the compound is not colored, a staining method is required. A potassium permanganate (B83412) (KMnO₄) stain would be effective, as the amine and amide groups are susceptible to oxidation, resulting in a yellow or brown spot on a purple background. Alternatively, a ninhydrin (B49086) stain could be used, which reacts with the secondary amine to produce a colored spot (typically yellow or purple) upon heating.
Advanced Chiral Separation and Analysis
The stereochemistry of pharmacologically active molecules is a critical determinant of their interaction with biological systems. For chiral compounds containing a stereogenic center, such as the 3-position of the piperidine ring in analogues of this compound, the individual enantiomers can exhibit significantly different potencies, efficacies, and toxicity profiles. Consequently, the development of advanced analytical methods for the separation and quantification of these enantiomers is a cornerstone of modern pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) stand out as the premier techniques for this purpose, offering high resolution and sensitivity.
The primary strategy for chiral separation via chromatography involves the use of a Chiral Stationary Phase (CSP). CSPs are composed of a chiral selector immobilized on a solid support (typically silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. Differences in the stability of these complexes lead to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for a broad range of racemic compounds.
In cases where the analyte lacks a suitable chromophore for standard UV detection, a pre-column derivatization step is often employed. This involves reacting the enantiomeric mixture with a chiral or achiral derivatizing agent to introduce a chromophore and often to enhance the stereochemical differences between the enantiomers, facilitating better separation.
Enantiomeric Excess Determination for Chiral Analogues
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in asymmetric synthesis and the quality control of chiral drugs. For analogues of this compound, which are often simple aliphatic amines, direct analysis can be challenging due to their high polarity and lack of a UV-absorbing moiety. Academic research has successfully addressed this by developing robust HPLC methods, frequently involving pre-column derivatization.
A notable example from the literature involves the enantiomeric purity determination of piperidin-3-amine (B1201142), a core structural analogue. Researchers developed a method involving pre-column derivatization with p-toluenesulfonyl chloride (PTSC). nih.govresearchgate.net This reaction introduces a strongly UV-absorbing tosyl group, rendering the derivatives easily detectable. The subsequent separation of the derivatized enantiomers was achieved with high efficiency on a polysaccharide-based CSP. nih.gov
The selection of the CSP and the mobile phase composition are critical for achieving baseline separation. For the tosylated piperidin-3-amine derivatives, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has proven effective. nih.gov Using a polar organic mobile phase, such as ethanol (B145695) containing a small amount of an amine modifier like diethylamine, can improve peak shape and resolution. nih.gov Such methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are precise, accurate, and robust for their intended purpose. nih.govregistech.com
The table below summarizes findings from academic research on the chiral separation of analogues structurally related to this compound, illustrating the analytical conditions employed for determining enantiomeric purity.
Table 1: Research Findings on Enantiomeric Excess Determination for Chiral Analogues of this compound
| Analyte (Analogue) | Analytical Method | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Key Findings |
| Piperidin-3-amine | Pre-column Derivatization with PTSC followed by HPLC-UV | Chiralpak AD-H (Amylose-based CSP) | 0.1% Diethylamine in Ethanol | Achieved a resolution factor greater than 4.0 between the enantiomers, allowing for accurate quantification of the minor enantiomer. nih.gov |
| N-Benzyl-piperidine diester analogues | HPLC-UV | Chiralcel OD (Cellulose-based CSP) | 1% Isopropanol in Hexane | Successful determination of enantiomeric excess (≥ 98% ee) for alkylated piperidine derivatives. |
| Substituted NH-Piperidines | HPLC-UV | Various Chiral HPLC columns | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for deprotection prior to analysis | Enantiomeric excess was determined to be >95% after asymmetric synthesis and deprotection, confirming retention of chirality. researchgate.net |
| 2-Alkyl Pyridinium Salts (precursors to 2-Alkyl Piperidines) | Ir-catalyzed Asymmetric Hydrogenation followed by HPLC | Chiral HPLC | Not specified | Enantiomeric ratios up to 93:7 were obtained and quantified, demonstrating the utility of HPLC in monitoring asymmetric reactions. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[2-(piperidin-3-yl)ethyl]acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Condensation of piperidin-3-yl-ethylamine with acetic anhydride under controlled temperature (0–5°C) to form the acetamide backbone.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
- Step 3 : Final purification using recrystallization (solvent: ethanol/water) to achieve ≥95% purity.
- Key Considerations : Monitor pH during acylation to avoid side reactions like over-acetylation. Reaction progress can be tracked using thin-layer chromatography (TLC) .
Q. How should researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and spectrometric techniques:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) to verify proton environments (e.g., piperidine CH groups at δ 2.6–3.1 ppm, acetamide methyl at δ 2.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for CHNO: 179.142).
- Infrared Spectroscopy (IR) : Detect characteristic amide C=O stretch (~1650 cm) and N–H bending (~1550 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro screening:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values.
- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or kinase activity, given the piperidine-acetamide scaffold’s relevance to neurological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct systematic analyses:
- Dose-Response Curves : Compare EC/IC values across multiple assays to identify potency trends.
- Assay Variability Control : Standardize protocols (e.g., cell passage number, solvent concentration) to minimize batch effects.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N-[1-(2-hydroxyethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide) to identify scaffold-specific activity patterns .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB, ChEMBL). Prioritize targets like GPCRs or ion channels due to the piperidine moiety’s prevalence in neuromodulators.
- QSAR Modeling : Develop models using descriptors (e.g., logP, topological polar surface area) and bioactivity data from related acetamide derivatives to predict ADMET properties .
Q. How can researchers optimize the pharmacokinetic profile of this compound?
- Methodological Answer : Focus on structural modifications guided by in silico and experimental
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the piperidine ring while monitoring LogD (target: 1–3).
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., N-methylation of the piperidine).
- Blood-Brain Barrier Permeability : Predict via PAMPA-BBB assay; adjust substituents to balance lipophilicity and molecular weight (<450 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
